5-Amino-3-hydroxy-3-methylpentanal

Catalog No.
S13666350
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-hydroxy-3-methylpentanal

Product Name

5-Amino-3-hydroxy-3-methylpentanal

IUPAC Name

5-amino-3-hydroxy-3-methylpentanal

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-6(9,2-4-7)3-5-8/h5,9H,2-4,7H2,1H3

InChI Key

FLDQFHXLPNWRJW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC=O)O

5-Amino-3-hydroxy-3-methylpentanal is an organic compound classified as an amino alcohol. Its molecular structure includes both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentanal backbone, making it a versatile compound in various chemical and biological applications. The presence of these functional groups allows for diverse reactivity patterns, which are essential for its role in synthetic chemistry and biological systems.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the production of ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, facilitating the formation of amides or other derivatives. Reagents like acyl chlorides or anhydrides are often employed for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, emphasizing the compound's versatility in synthetic pathways.

5-Amino-3-hydroxy-3-methylpentanal exhibits notable biological activity, primarily due to its ability to interact with various molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the hydroxyl group can participate in enzymatic reactions. This dual functionality may influence its potential as a therapeutic agent, particularly in enzyme-catalyzed processes and metabolic pathways.

The synthesis of 5-Amino-3-hydroxy-3-methylpentanal can be achieved through various methods:

  • Aldol Condensation: A common approach involves the aldol condensation of aldehydes and ketones. For instance, reacting 3-hydroxy-3-methylbutanal with an appropriate amine under controlled conditions yields the desired product.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yield. Purification steps such as distillation or crystallization are often included to obtain high-purity compounds.

5-Amino-3-hydroxy-3-methylpentanal has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: The compound is useful in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industry: It is employed in producing specialty chemicals and materials with unique properties.

The interactions of 5-Amino-3-hydroxy-3-methylpentanal with biological systems reveal its potential therapeutic effects. The mechanism of action involves forming hydrogen bonds with target molecules, influencing enzymatic activities and metabolic processes. Such interactions highlight the compound's significance in biochemical research and potential drug development .

Several compounds share structural similarities with 5-Amino-3-hydroxy-3-methylpentanal:

  • 3-Amino-2-hydroxy-2-methylbutanal
  • 5-Amino-3-hydroxy-2-methylpentanal
  • 5-Amino-3-hydroxy-3-ethylpentanal

Uniqueness

5-Amino-3-hydroxy-3-methylpentanal stands out due to its specific structural features that confer distinct chemical and biological properties. The combination of both an amino and a hydroxyl group enables versatile reactivity patterns not found in all similar compounds, making it a valuable entity in various applications ranging from synthetic chemistry to biological research.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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